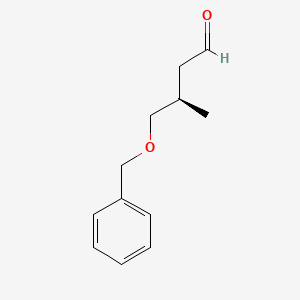

(R)-4-Benzyloxy-3-methylbutanal

Description

Significance of Enantiomerically Pure Aldehydes as Chiral Building Blocks

Enantiomerically pure aldehydes are highly valued as chiral building blocks due to the aldehyde functional group's inherent reactivity. nih.gov Aldehydes can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and additions of organometallic reagents. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.commnstate.educhegg.com When the aldehyde itself is chiral, it can direct the stereochemical outcome of these reactions, allowing for the diastereoselective formation of new stereocenters. This control over stereochemistry is crucial for the synthesis of complex target molecules with multiple chiral centers, such as natural products and pharmaceutical agents. nih.govnih.gov The ability to introduce both a new bond and a defined stereocenter in a single step makes chiral aldehydes powerful tools for efficient and elegant synthetic strategies.

The Pivotal Role of (R)-4-Benzyloxy-3-methylbutanal as a Versatile Chiral Synthon

(R)-4-Benzyloxy-3-methylbutanal, with its defined stereocenter at the C3 position and a reactive aldehyde group, embodies the qualities of a versatile chiral synthon. Its structure contains a protected primary alcohol (benzyloxy group) and a methyl-substituted chiral center, features that are commonly found in the backbones of many polyketide and macrolide natural products. nih.gov The benzyl (B1604629) ether serves as a robust protecting group, stable to a variety of reaction conditions, yet readily removable in the later stages of a synthesis.

The strategic placement of the methyl group and the aldehyde functionality allows for its use in the construction of key fragments for the total synthesis of complex molecules. For instance, it is a potential precursor for fragments used in the synthesis of epothilones, a class of potent anticancer agents. nih.govdtic.milresearchgate.net The epothilones possess a macrolide core with multiple stereocenters, and building blocks like (R)-4-Benzyloxy-3-methylbutanal could provide a head start in their intricate assembly.

The synthesis of this chiral aldehyde often starts from its corresponding nitrile, (R)-4-(Benzyloxy)-3-methylbutanenitrile, which can be prepared efficiently. researchgate.net The reduction of the nitrile to the aldehyde provides direct access to this valuable chiral building block.

Scope and Research Objectives in the Study of (R)-4-Benzyloxy-3-methylbutanal

The primary research objective in the study of (R)-4-Benzyloxy-3-methylbutanal is to fully exploit its potential as a chiral building block in asymmetric synthesis. This encompasses several key areas of investigation:

Development of Efficient Synthetic Routes: A major focus is the development of scalable and cost-effective methods for the synthesis of the aldehyde in high enantiomeric purity. This includes optimizing the synthesis of its precursors, such as the corresponding nitrile or alcohol. researchgate.net

Exploration of Stereoselective Reactions: Researchers are keenly interested in the diastereoselectivity of reactions involving the aldehyde. This includes studying its performance in key transformations such as:

Wittig and Horner-Wadsworth-Emmons Olefinations: To create specific alkene geometries. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.commnstate.edu

Aldol Additions: To form new carbon-carbon bonds with control over the newly generated stereocenters. chegg.com

Grignard and Organolithium Additions: To introduce various substituents at the aldehyde carbon.

Application in Total Synthesis: A significant goal is to demonstrate the utility of (R)-4-Benzyloxy-3-methylbutanal in the total synthesis of biologically active natural products and their analogues. This serves as the ultimate validation of its versatility and importance as a chiral synthon. Potential targets include macrolides and other polyketide-derived compounds. nih.gov

Table 1: Key Reactions and Potential Products of (R)-4-Benzyloxy-3-methylbutanal

| Reaction Type | Reagent Example | Potential Product Structure | Significance |

| Wittig Reaction | Ph₃P=CH₂ | (R)-5-Benzyloxy-4-methylpent-1-ene | Chain extension, introduction of a terminal alkene |

| Aldol Addition | Acetone | (R,E)-6-Benzyloxy-5-methyl-4-hydroxyhept-2-one | Formation of a β-hydroxy ketone, a common structural motif |

| Grignard Addition | MeMgBr | (3R,4R)-5-Benzyloxy-4-methylpentan-2-ol | Formation of a secondary alcohol with a new stereocenter |

| Reduction | NaBH₄ | (R)-4-Benzyloxy-3-methylbutan-1-ol | Conversion to the corresponding primary alcohol |

| Oxidation | NaClO₂ | (R)-4-Benzyloxy-3-methylbutanoic acid | Conversion to the corresponding carboxylic acid |

The continued exploration of the chemistry of (R)-4-Benzyloxy-3-methylbutanal is poised to provide chemists with a powerful tool for the efficient and stereocontrolled synthesis of a wide range of complex and valuable molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(3R)-3-methyl-4-phenylmethoxybutanal |

InChI |

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3/t11-/m1/s1 |

InChI Key |

NCJNVNMUNXTXRP-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CC=O)COCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC=O)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for the Synthesis of R 4 Benzyloxy 3 Methylbutanal

Identification of Key Retrosynthetic Disconnections

Retrosynthetic analysis of (R)-4-benzyloxy-3-methylbutanal reveals several possible disconnections. The primary target is the aldehyde functional group and the stereocenter at the C3 position.

A logical primary disconnection is at the C1-C2 bond, suggesting an oxidation of a primary alcohol or a reduction of a carboxylic acid derivative. This leads back to the corresponding alcohol, (R)-4-benzyloxy-3-methylbutan-1-ol, or a related carboxylic acid.

Another key disconnection is the C-O bond of the benzyl (B1604629) ether. This points to (R)-3-methylbutane-1,4-diol as a key intermediate, which would require selective protection of one of the hydroxyl groups.

Further disconnection of the C3-C4 bond is less common but could be envisioned through an aldol-type reaction. However, controlling the stereochemistry at C3 in such a scenario would be a significant challenge.

The most strategically sound approach often involves disconnection back to a chiral building block that already contains the C3 stereocenter. This simplifies the synthesis by avoiding a potentially low-yield or non-selective stereochemical-determining step late in the sequence. A common and effective strategy involves the use of a chiral γ-butyrolactone as a precursor. nih.gov

Analysis of Precursor Availability and Cost-Effectiveness

The choice of starting materials is paramount for a practical and economically viable synthesis. The availability and cost of potential precursors must be carefully weighed.

| Precursor | Availability | Relative Cost | Synthetic Utility |

| (R)-3-Methyl-γ-butyrolactone | Commercially available | Moderate to High | Excellent chiral building block, directly provides the C3 stereocenter. nih.gov |

| Dihydroxyacetone | Readily available | Low | Requires several steps to introduce the C3 stereocenter and other functionalities. acs.org |

| (Carbethoxymethylene)triphenylphosphorane | Commercially available | Moderate | Used in Wittig-type reactions to build the carbon skeleton. acs.org |

| Benzyl bromide/chloride | Readily available | Low | Common reagents for introducing the benzyloxy protecting group. youtube.com |

This table is for illustrative purposes; actual costs and availability may vary.

Starting from a commercially available chiral precursor like (R)-3-methyl-γ-butyrolactone is often the most efficient, albeit potentially more expensive, route. nih.gov Alternative routes starting from cheaper, achiral materials like dihydroxyacetone require more complex synthetic sequences to establish the desired stereochemistry. acs.org

Strategic Considerations for Benzyloxy Protecting Group Introduction and Removal

The benzyl ether is a widely used protecting group for alcohols due to its general stability across a range of reaction conditions. libretexts.orgacs.org

Introduction:

The most common method for introducing the benzyl group is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide (e.g., benzyl bromide or benzyl chloride). youtube.com This reaction typically proceeds under basic conditions. For substrates sensitive to base, alternative methods under acidic or neutral conditions are available, such as using benzyl trichloroacetimidate. organic-chemistry.orgatlanchimpharma.com

Removal (Deprotection):

The primary method for cleaving a benzyl ether is through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst on carbon, Pd/C). youtube.comresearchgate.net This method is generally clean and high-yielding. youtube.com However, it is incompatible with other functional groups that are also susceptible to reduction, such as alkenes and alkynes. acs.org

Alternative deprotection methods include:

Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. acs.orgorganic-chemistry.org Recent developments have shown that photoirradiation can facilitate DDQ-mediated debenzylation of simple benzyl ethers. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl3) can also be used to remove benzyl groups. atlanchimpharma.comresearchgate.net

Dissolving Metal Reduction: Conditions such as a Birch reduction can cleave benzyl ethers but are harsh and have limited functional group tolerance. acs.org

The choice of deprotection method must be carefully considered based on the other functional groups present in the molecule to ensure chemoselectivity. atlanchimpharma.comnumberanalytics.com

| Deprotection Method | Reagents | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding. youtube.com | Incompatible with reducible functional groups. acs.org |

| Oxidative Cleavage | DDQ | Mild conditions, useful for PMB ethers. acs.orgorganic-chemistry.org | Stoichiometric oxidant often required. acs.org |

| Lewis Acid Cleavage | BCl₃ | Effective for sterically hindered ethers. atlanchimpharma.comresearchgate.net | Harsh conditions, can affect acid-sensitive groups. organic-chemistry.org |

This table provides a general overview; specific reaction conditions can be optimized.

Design Principles for Stereocenter Establishment at C3

The establishment of the stereocenter at the C3 position with the correct (R)-configuration is the most critical aspect of the synthesis. Several asymmetric strategies can be employed:

Chiral Pool Starting Materials: As mentioned, utilizing a readily available chiral molecule like (R)-3-methyl-γ-butyrolactone directly incorporates the desired stereocenter. nih.govacs.org This is often the most straightforward approach.

Chiral Auxiliaries: An achiral precursor can be reacted with a chiral auxiliary to induce diastereoselectivity in a subsequent reaction that forms the C3 stereocenter. researchgate.netresearchgate.net For example, an Evans oxazolidinone auxiliary can be used to direct the alkylation of a propionate (B1217596) derivative to introduce the methyl group at C3 with high diastereoselectivity. williams.eduyork.ac.uk The auxiliary is then removed in a later step.

Asymmetric Catalysis: A catalytic amount of a chiral catalyst can be used to generate the C3 stereocenter enantioselectively. Examples include:

Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of a γ-butenolide can produce the desired chiral γ-butyrolactone precursor with high enantiomeric excess. nih.gov

Enantioselective Conjugate Addition: The addition of a methyl group equivalent to an α,β-unsaturated ester or amide using a chiral catalyst can establish the C3 stereocenter. nih.gov

Substrate-Controlled Diastereoselection: In some cases, existing stereocenters in the molecule can direct the formation of a new stereocenter. However, for a molecule like (R)-4-benzyloxy-3-methylbutanal, this is less applicable as the key stereocenter is one of the first to be established.

Asymmetric Synthetic Methodologies for R 4 Benzyloxy 3 Methylbutanal

Enantioselective Catalysis Approaches

Enantioselective catalysis offers an elegant and atom-economical approach to establishing the desired stereocenter. These methods utilize a small amount of a chiral catalyst to generate large quantities of the enantiopure product.

Organocatalytic Strategies for Asymmetric Aldehyde Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. units.it For the synthesis of chiral β-hydroxy carbonyl compounds, proline and its derivatives have been successfully employed as catalysts in intermolecular aldol (B89426) reactions. nih.gov While a direct organocatalytic synthesis of (R)-4-Benzyloxy-3-methylbutanal is not extensively documented, the synthesis of its key precursor, the Roche ester, can be envisioned through an asymmetric aldol reaction between formaldehyde (B43269) and a propionaldehyde (B47417) equivalent, catalyzed by a suitable chiral organocatalyst.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Isomerization

Transition metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of industrial and academic synthesis of chiral molecules. nih.govtandfonline.com This method typically involves the reduction of a prochiral olefin or ketone using a chiral metal complex. The synthesis of (R)-Methyl 3-hydroxy-2-methylpropionate can be achieved via the asymmetric hydrogenation of methyl 2-methyl-3-oxopropanoate (B1259668) or a related α,β-unsaturated ester. rsc.orgorgsyn.org Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, have proven to be highly effective for the hydrogenation of β-keto esters, delivering the corresponding β-hydroxy esters with excellent enantioselectivity. orgsyn.org

For instance, the asymmetric hydrogenation of methyl 3-oxobutanoate using a (R)-BINAP-Ru(II) catalyst provides (R)-methyl 3-hydroxybutanoate in high yield and enantiomeric excess. A similar strategy can be applied to substrates like methyl 2-methyl-3-oxopropanoate to afford the desired Roche ester.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Methyl 2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R)-Methyl 2-(benzamidomethyl)-3-hydroxybutanoate | High | High | rsc.org |

| (R)-BINAP-Ru(II) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97 | >99 | orgsyn.org |

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral β-Hydroxy Esters.

Biocatalytic Pathways: Enzymatic Transformations (e.g., Alcohol Dehydrogenases, Lipases)

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. commonorganicchemistry.com For the synthesis of chiral alcohols and their derivatives, alcohol dehydrogenases (ADHs) and lipases are particularly prominent. commonorganicchemistry.comresearchgate.net The asymmetric reduction of a prochiral ketone, such as methyl 2-methyl-3-oxobutanoate, using a ketoreductase (a type of ADH) can provide the (R)-hydroxy ester with high enantiopurity.

Alternatively, lipases can be employed in the kinetic resolution of a racemic mixture of methyl 3-hydroxy-2-methylpropionate. researchgate.netmdpi.com In this process, the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For example, lipase P from Amano has been used for the asymmetric hydrolysis of a prochiral diester to yield (R)-3-hydroxy-2-methylpropyl butyrate (B1204436) with high enantiomeric excess. researchgate.net

| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Lipase P (Amano) | 2-Methyl-1,3-propanediol dibutyrate | (R)-3-Hydroxy-2-methylpropyl butyrate | - | 96 | researchgate.net |

| Candida antarctica Lipase A (CALA) | (R,S)-2,3-Diphenylpropionic methyl ester | (R)-2,3-Diphenylpropionic acid | 44.7 | 98.2 | nih.gov |

Table 2: Examples of Biocatalytic Resolutions for Chiral Hydroxy Esters and Related Compounds.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. mdpi.com After the desired transformation, the auxiliary is cleaved and can often be recovered.

Applications of Oxazolidinones and Sulfoxide (B87167) Auxiliaries

Evans Oxazolidinones: Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries. mdpi.comthieme-connect.com They are particularly effective in controlling the stereochemistry of aldol reactions and alkylations. thieme-connect.comscielo.org.mx For the synthesis of a precursor to (R)-4-Benzyloxy-3-methylbutanal, an N-propionyl oxazolidinone can be used. Deprotonation of this imide followed by reaction with formaldehyde or a formaldehyde equivalent would lead to an aldol adduct. Subsequent cleavage of the auxiliary would furnish the desired chiral β-hydroxy acid, which can then be esterified.

The general principle involves the formation of a rigid, chelated enolate where the bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the electrophile to the opposite face. thieme-connect.com

Sulfoxide Auxiliaries: Chiral sulfoxides have also been successfully employed as chiral auxiliaries in asymmetric synthesis. tandfonline.comthieme-connect.comresearchgate.netnih.gov The sulfinyl group can activate an adjacent methylene (B1212753) group for deprotonation and subsequent diastereoselective reaction with an electrophile. For instance, the aldol-type condensation of an ester enolate bearing a chiral sulfoxide with an aldehyde can proceed with high diastereoselectivity. researchgate.net The resulting β-hydroxy sulfoxide can then be transformed to the desired product, often involving the reductive cleavage of the sulfinyl group.

| Auxiliary Type | Reaction Type | Electrophile | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Aldol Reaction | Various Aldehydes | High (syn-adduct) | thieme-connect.com |

| Chiral Sulfoxide | Aldol-type Condensation | Aldehydes | High | researchgate.net |

Table 3: Application of Chiral Auxiliaries in Asymmetric Synthesis.

Development of Novel Chiral Auxiliary Systems

Research continues to explore the development of new and more efficient chiral auxiliaries. This includes polymer-supported auxiliaries that facilitate easier purification and recycling. bath.ac.uk Additionally, novel sulfur-based auxiliaries, such as thiazolidinethiones, have shown superior performance in certain applications, like acetate (B1210297) aldol reactions, compared to traditional oxazolidinones. scielo.org.mx

Conversion of (R)-Methyl 3-hydroxy-2-methylpropionate to (R)-4-Benzyloxy-3-methylbutanal

Once the key intermediate, (R)-Methyl 3-hydroxy-2-methylpropionate (the Roche ester), is obtained in high enantiomeric purity, it can be converted to the target aldehyde in a two-step sequence.

Benzylation of the Hydroxyl Group: The primary alcohol is protected as a benzyl (B1604629) ether. This is typically achieved by treating the hydroxy ester with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Reduction of the Ester to the Aldehyde: The ester functional group is then selectively reduced to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. commonorganicchemistry.comacs.orgyoutube.com

This sequence provides a reliable pathway to the desired (R)-4-Benzyloxy-3-methylbutanal from a readily accessible chiral precursor.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a chemical reaction sequence. For chiral molecules like (R)-4-Benzyloxy-3-methylbutanal, enzymes such as lipases and alcohol dehydrogenases offer powerful tools for establishing the desired stereochemistry.

One of the most effective chemoenzymatic strategies is the kinetic resolution of a racemic precursor. In a process analogous to the synthesis of the target compound, researchers have successfully resolved racemic 4-(4-methylbenzyloxy)-3-hydroxybutyronitrile using a lipase from Arthrobacter sp. researchgate.net. This enzymatic acylation selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer as an unreacted alcohol with high enantiomeric excess (98% ee) researchgate.net. This resolved (R)-alcohol can then be chemically converted to the target aldehyde. The immobilized lipase Novozym 435 has also demonstrated high activity and enantioselectivity in similar resolutions researchgate.netnih.gov.

Another powerful chemoenzymatic approach is the asymmetric reduction of a prochiral ketone. An appropriate precursor, such as 4-benzyloxy-3-methyl-2-butanone, could be stereoselectively reduced to the corresponding (R)-alcohol using an alcohol dehydrogenase (ADH). ADHs, particularly those from organisms like Lactobacillus kefir or Thermoanaerobacter pseudoethanolicus, are well-known for their ability to catalyze the reduction of carbonyl compounds to furnish chiral alcohols with high enantiopurity nih.govresearchgate.net. The reaction typically employs a sacrificial alcohol like isopropanol (B130326) as a co-substrate to regenerate the necessary NADPH/NADH cofactor in situ researchgate.net. Once the chiral alcohol is obtained, a subsequent oxidation step would yield the final (R)-4-Benzyloxy-3-methylbutanal.

The table below summarizes representative results for lipase-catalyzed kinetic resolutions of structurally similar substrates, illustrating the potential of this method.

Table 1: Lipase-Catalyzed Kinetic Resolution of Hydroxy-Nitriles and Esters A summary of enzyme screening and performance in the resolution of precursors structurally related to the target compound.

| Enzyme Source | Substrate | Reaction Type | Key Result | Reference |

| Arthrobacter sp. Lipase | Racemic 4-(4-methylbenzyloxy)-3-hydroxybutyronitrile | Resolution via acylation | (R)-alcohol obtained with 98% ee | researchgate.net |

| Novozym 435 (Candida antarctica Lipase B) | Racemic ethyl 4-chloro-3-hydroxybutanoate | Resolution via ammonolysis | (R)-ester obtained with 99% ee | researchgate.net |

| Pseudomonas cepacia Lipase | Racemic α-hydroxyesters | Resolution via amidation | Chiral α-hydroxyamides produced | researchgate.net |

Multi-Component Reaction Strategies Incorporating Asymmetry

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Incorporating asymmetry into MCRs provides a powerful method for rapidly constructing chiral molecules from simple, achiral starting materials. acs.org

While a specific MCR for the direct synthesis of (R)-4-Benzyloxy-3-methylbutanal has not been extensively reported, established asymmetric MCRs could be adapted for its synthesis. For instance, an asymmetric A³-coupling (Aldehyde-Alkyne-Amine) could be envisioned. A copper-pybox catalyst system has been shown to effectively catalyze the reaction between aromatic aldehydes, amines, and alkynes to create new chiral centers with high stereoselectivity. acs.org A hypothetical strategy for the target molecule could involve the reaction of benzyloxyacetaldehyde, an appropriate alkyne, and an amine, followed by subsequent chemical modification of the resulting propargylamine (B41283) to yield the desired structure.

Another plausible approach involves an organocatalyzed asymmetric conjugate addition. Cinchona alkaloids, for example, have been successfully used to catalyze the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes, generating chiral aldehydes. nih.gov A potential MCR could be designed where a Michael acceptor is formed in situ, followed by a stereoselective conjugate addition of a methyl group equivalent, catalyzed by a chiral amine or phosphoric acid, to set the key stereocenter.

These strategies highlight the potential of MCRs to streamline the synthesis of complex chiral targets like (R)-4-Benzyloxy-3-methylbutanal, even though specific applications remain an area for future research.

Optimization of Reaction Parameters for Yield and Enantioselectivity

Achieving both high chemical yield and excellent enantioselectivity is the ultimate goal of any asymmetric synthesis. The optimization of reaction parameters is a critical process that can dramatically influence the outcome of a stereoselective reaction. Key parameters that are frequently tuned include temperature, solvent, catalyst loading, and the concentration and stoichiometry of reactants. nih.gov

In the context of synthesizing (R)-4-Benzyloxy-3-methylbutanal, consider a hypothetical asymmetric addition of a methyl group to a C3 synthon, such as benzyloxypropanal, or an alkylation of an enolate. The enantioselectivity of such reactions is often highly sensitive to the reaction conditions.

For example, in the well-studied asymmetric addition of diethylzinc (B1219324) to aldehydes catalyzed by a chiral titanium complex, several parameters are crucial. mdpi.com Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The choice of solvent is also critical; non-polar solvents like toluene (B28343) or hexane (B92381) are often preferred as they can promote the necessary catalyst-substrate interactions. Furthermore, additives can have a profound effect. In some chromium-catalyzed asymmetric allylations of aldehydes, the addition of salts like magnesium perchlorate (B79767) has been shown to significantly boost both the reaction rate and the enantiomeric excess. rsc.org

The following interactive table, based on a reported optimization study for the asymmetric addition of diethylzinc to benzaldehyde, illustrates a typical workflow for parameter optimization. mdpi.com

Table 2: Optimization of Reaction Conditions for Asymmetric Diethylzinc Addition to Benzaldehyde This table serves as a representative example of how reaction parameters are systematically varied to improve yield and enantioselectivity (ee). The data is adapted from studies on carbohydrate-based ligands in Ti(IV)-promoted additions.

| Entry | Ligand (mol%) | Solvent | Temp (°C) | Ti(OiPr)₄ (eq.) | Et₂Zn (eq.) | Conv. (%) | ee (%) |

| 1 | 15 | Toluene | 0 | 1.2 | 1.2 | 100 | 85 |

| 2 | 15 | THF | 0 | 1.2 | 1.2 | 100 | 55 |

| 3 | 15 | CH₂Cl₂ | 0 | 1.2 | 1.2 | 100 | 78 |

| 4 | 15 | Toluene | -20 | 1.2 | 1.2 | 95 | 92 |

| 5 | 15 | Toluene | 25 | 1.2 | 1.2 | 100 | 71 |

| 6 | 10 | Toluene | -20 | 1.2 | 1.2 | 90 | 91 |

| 7 | 15 | Toluene | -20 | 1.5 | 1.5 | 100 | 94 |

| 8 | 15 | Toluene | -20 | 1.0 | 1.0 | 75 | 90 |

This systematic approach of screening solvents, temperature, and reagent stoichiometry is essential for maximizing the efficiency and stereochemical outcome of the synthesis of (R)-4-Benzyloxy-3-methylbutanal.

Stereochemical Control and Enantiomeric Purity Assessment in R 4 Benzyloxy 3 Methylbutanal Synthesis

Strategies for Achieving High Enantiomeric Excess

The selective synthesis of the (R)-enantiomer of 4-Benzyloxy-3-methylbutanal requires sophisticated strategies that can effectively discriminate between the two enantiomers.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. While effective, traditional kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Crystallization-Induced Asymmetric Transformation (CIAT)

Crystallization-Induced Asymmetric Transformation (CIAT) is another elegant strategy for obtaining enantiomerically pure compounds. sci-hub.senih.govubc.ca This technique exploits the differences in solubility between diastereomeric derivatives of the target compound. In a typical CIAT process, a racemic mixture is derivatized with a chiral auxiliary. The resulting diastereomers, which have different physical properties, are then subjected to conditions that allow for their equilibration in solution while one diastereomer selectively crystallizes out due to its lower solubility. sci-hub.se This continuous process of equilibration and crystallization can lead to a high yield of a single diastereomer, which can then be converted back to the desired enantiopure compound. sci-hub.senih.govubc.ca

Chromatographic Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of any asymmetric synthesis. Chiral chromatography is the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. uma.esnih.govnih.govnih.gov The development of a robust chiral HPLC method involves several key steps:

Column Selection: A variety of chiral stationary phases (CSPs) are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile. sigmaaldrich.comwindows.net The choice of CSP is critical and often requires screening several different columns to achieve optimal separation.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol) and any additives (e.g., diethylamine), is carefully optimized to maximize resolution and minimize analysis time. nih.govsigmaaldrich.com

Method Validation: Once a suitable separation is achieved, the method is validated for its accuracy, precision, linearity, and limits of detection and quantification to ensure reliable results. nih.gov

A well-developed chiral HPLC method can provide baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess. nih.gov

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Importance |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral environment that interacts differently with each enantiomer. | Primary factor determining enantioselectivity. |

| Mobile Phase Composition | The solvent system that carries the sample through the column. | Affects retention times, resolution, and peak shape. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Influences analysis time and separation efficiency. |

| Column Temperature | The temperature at which the separation is performed. | Can affect retention, selectivity, and column stability. |

| Detector Wavelength | The UV wavelength used to detect the separated enantiomers. | Optimized for maximum sensitivity of the analyte. |

Chiral Gas Chromatography (GC) Protocol Optimization

Chiral Gas Chromatography (GC) is another valuable technique for the separation of volatile chiral compounds. gcms.cznih.gov Similar to HPLC, the development of a chiral GC method requires careful optimization of several parameters:

Chiral Capillary Column: The selection of a capillary column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is crucial for achieving enantiomeric separation. gcms.cznih.gov

Temperature Programming: The oven temperature program, including the initial temperature, ramp rate, and final temperature, is optimized to achieve good separation within a reasonable time. nih.gov

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., hydrogen or helium) is adjusted to obtain optimal efficiency. nih.gov

Chiral GC can be a highly sensitive and efficient method for determining the enantiomeric purity of suitable analytes. nih.govchemrxiv.org

Table 2: Optimization of Chiral GC Parameters

| Parameter | Description | Impact on Separation |

|---|---|---|

| Column Type | The specific chiral stationary phase used. | Determines the selectivity for the enantiomers. |

| Initial Oven Temperature | The starting temperature of the GC run. | Affects the retention of early-eluting peaks. |

| Temperature Ramp Rate | The rate at which the oven temperature is increased. | Influences the resolution and analysis time. |

| Carrier Gas | The inert gas used to transport the sample. | The choice of gas can affect efficiency. |

| Injector and Detector Temperature | Temperatures of the inlet and detector. | Ensures proper vaporization and detection. |

Spectroscopic Techniques for Stereochemical Assignment and Purity Validation

While chromatography is essential for quantifying enantiomeric excess, spectroscopic techniques play a vital role in the initial assignment of the absolute stereochemistry and can also be used for purity validation. Chiral molecules interact with polarized light, and this property is exploited in chiroptical spectroscopy. sigmaaldrich.com Techniques such as circular dichroism (CD) can provide information about the stereochemistry of a molecule. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers and, in some cases, to determine their ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. In the context of chiral molecules, its utility can be extended to determine enantiomeric purity through the use of chiral shift reagents (CSRs). researchgate.netresearchgate.net These reagents are typically lanthanide complexes that can reversibly bind to the chiral molecule of interest. organicchemistrydata.org

The interaction between the chiral substrate, in this case, (R)-4-Benzyloxy-3-methylbutanal, and the chiral shift reagent forms transient diastereomeric complexes. These diastereomers have distinct magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. semmelweis.hu The magnitude of the induced shifts in the NMR spectrum is dependent on the nature of the CSR and the substrate, as well as their molar ratio. nih.gov

Research Findings:

The general procedure for utilizing chiral shift reagents involves acquiring an initial NMR spectrum of the analyte. Subsequently, small, incremental amounts of the CSR are added to the sample, and a series of NMR spectra are recorded. organicchemistrydata.org This allows for the observation of progressive separation of signals corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can then be determined by integrating the separated signals.

Commonly used chiral shift reagents include complexes of europium, such as Eu(hfc)₃ (tris(3-heptafluoropropylhydroxymethylene)-d-camphorato) europium(III)). organicchemistrydata.org The choice of solvent is also crucial, with deuterated chloroform (B151607) (CDCl₃) being a common choice. semmelweis.hu It is imperative that the sample is anhydrous, as water can interfere with the complexation of the shift reagent. organicchemistrydata.org

Below is a hypothetical data table illustrating the kind of results that might be obtained from such an analysis.

| Enantiomer | Proton Signal | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with Eu(hfc)₃ |

| (R)-4-Benzyloxy-3-methylbutanal | Aldehyde (CHO) | 9.75 | 9.85 |

| (S)-4-Benzyloxy-3-methylbutanal | Aldehyde (CHO) | 9.75 | 9.92 |

| (R)-4-Benzyloxy-3-methylbutanal | Methylene (B1212753) (CH₂) | 3.50 | 3.60 |

| (S)-4-Benzyloxy-3-methylbutanal | Methylene (CH₂) | 3.50 | 3.68 |

This table is illustrative and does not represent actual experimental data.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the (R) or (S) configuration by comparing the experimental spectrum to a calculated or known spectrum of a similar compound. mtoz-biolabs.combeilstein-journals.org

The process involves recording the CD spectrum of the purified (R)-4-Benzyloxy-3-methylbutanal. This experimental spectrum is then compared with theoretical spectra generated through quantum-chemical calculations. researchgate.net A good correlation between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov

Research Findings:

The determination of the absolute configuration of a chiral molecule using CD spectroscopy often involves the following steps:

Experimental Spectrum Acquisition: A CD spectrum of the enantiomerically enriched sample is recorded.

Conformational Analysis: Computational methods are used to identify the stable conformers of the molecule.

Quantum-Chemical Calculations: For each stable conformer, the theoretical CD spectrum is calculated using methods like time-dependent density functional theory (TD-DFT).

Comparison and Assignment: The calculated spectra of the different conformers are Boltzmann-averaged and then compared to the experimental spectrum. A match between the experimental and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration. researchgate.net

The Cotton effects (the characteristic peaks in a CD spectrum) are crucial for this comparison. The sign and wavelength of these effects are highly sensitive to the three-dimensional arrangement of atoms in the molecule.

Below is a hypothetical data table summarizing the expected Cotton effects for the (R) and (S) enantiomers of a similar chiral aldehyde, which could be used as a reference for assigning the configuration of (R)-4-Benzyloxy-3-methylbutanal.

| Enantiomer | Wavelength (nm) | Sign of Cotton Effect |

| (R)-enantiomer | ~290 | Positive |

| (S)-enantiomer | ~290 | Negative |

This table is illustrative and based on the n → π transition of the aldehyde chromophore. Actual values may vary.*

Applications of R 4 Benzyloxy 3 Methylbutanal As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Natural Products and Analogues

The inherent chirality of (R)-4-Benzyloxy-3-methylbutanal makes it an ideal starting material or key intermediate in the total synthesis of a variety of natural products and their analogues. Its functional groups allow for a wide range of chemical transformations, enabling the construction of complex carbon skeletons with precise stereochemical control.

Macrolide and Polyketide Architectures

(R)-4-Benzyloxy-3-methylbutanal serves as a crucial component in the synthesis of macrolide and polyketide structures, which are characterized by their large lactone rings and repeating polypropionate or polyacetate units. The stereocenter in the building block often translates to a key stereogenic center in the final macrolide.

For instance, the synthesis of desmethyl analogues of the ketolide antibiotic telithromycin (B1682012) has been reported, where modifications at various positions, including the C4 position, are explored to combat antibiotic resistance. nih.gov While not a direct use of the title compound, the strategies for creating stereocenters in macrolides often rely on chiral synthons with similar structural motifs. The synthesis of stereoisomers of the C33-C38 fragment of the polyene macrolide antibiotic amphotericin B also highlights the importance of chiral building blocks in constructing complex segments of these natural products. nih.gov

Terpenoids and Steroidal Scaffolds

While direct applications of (R)-4-Benzyloxy-3-methylbutanal in the synthesis of terpenoids and steroidal scaffolds are not extensively documented in the provided search results, the principles of using chiral building blocks are fundamental to these fields. The construction of the intricate ring systems and stereochemically rich structures of terpenoids and steroids often involves the strategic use of chiral precursors to set key stereocenters.

Alkaloids and Nitrogen-Containing Bioactive Molecules

The aldehyde functionality of (R)-4-Benzyloxy-3-methylbutanal is readily amenable to reactions that introduce nitrogen, making it a valuable precursor for the synthesis of alkaloids and other nitrogen-containing bioactive molecules.

A notable application is in the synthesis of carbazole (B46965) alkaloids. For example, the synthesis of N-Me-carbazoquinocins involves the construction of a carbazole framework, where a side chain derived from a butyraldehyde (B50154) derivative is incorporated. nih.govresearchgate.net In one reported synthesis, a related compound, 4-(2,9-dimethyl-9H-carbazol-1-yl)-2-methylbutanal, is a key intermediate. nih.govresearchgate.net This demonstrates how a methylbutanal core can be elaborated to form complex heterocyclic structures. The broader field of alkaloid synthesis frequently employs chiral aldehydes for the construction of stereochemically defined nitrogenous frameworks. ub.eduresearchgate.net

Other Biologically Active Natural Product Derivatives

The versatility of (R)-4-Benzyloxy-3-methylbutanal extends to the synthesis of various other biologically active natural product derivatives. Its ability to participate in a wide array of carbon-carbon bond-forming reactions and functional group transformations makes it a valuable tool for medicinal chemists.

Asymmetric Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The precise stereochemistry offered by (R)-4-Benzyloxy-3-methylbutanal is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. This chiral building block is instrumental in the asymmetric synthesis of key intermediates and APIs.

Antiviral and Antibacterial Agents

(R)-4-Benzyloxy-3-methylbutanal and structurally related chiral aldehydes are employed in the synthesis of antiviral and antibacterial agents. The stereocenter in the building block can be critical for the molecule's interaction with its biological target.

In the realm of antiviral agents, the asymmetric synthesis of various drugs often relies on chiral building blocks to establish the correct stereochemistry. nih.govresearchgate.net For instance, the enantioselective total synthesis of the antiviral agents (+)-sattazolin and (+)-sattabacin has been achieved, showcasing the importance of chiral precursors in constructing these bioactive molecules. researchgate.net Although this specific synthesis starts from isovaleraldehyde, the strategies employed are applicable to syntheses utilizing (R)-4-Benzyloxy-3-methylbutanal. The synthesis of L-carbocyclic nucleoside analogues with anti-HIV and anti-HBV activity also underscores the necessity of chiral synthons. nih.gov

With respect to antibacterial agents, numerous synthetic efforts target the development of new compounds to combat resistant bacterial strains. nih.govresearchgate.net The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antitubercular agents demonstrates the incorporation of benzyloxy-containing fragments into bioactive scaffolds. nih.gov Similarly, the synthesis of chalcone (B49325) derivatives from 3-benzyloxy-4-methoxybenzaldehyde (B16803) for antimicrobial evaluation highlights the use of benzyloxy-protected aldehydes in creating diverse molecular libraries for screening. orientjchem.org Furthermore, the development of polyketide synthase 13 inhibitors for treating tuberculosis involves the synthesis of complex molecules where chiral centers play a crucial role. nih.gov The synthesis of rhamnopyranoside derivatives as antimicrobial agents also showcases the use of protected sugar derivatives, which can be conceptually related to chiral building blocks like (R)-4-Benzyloxy-3-methylbutanal. researchgate.net

Table of Research Findings on the Application of (R)-4-Benzyloxy-3-methylbutanal and Related Chiral Aldehydes in Synthesis

| Target Molecule/Class | Key Intermediate/Building Block | Significance of Chiral Aldehyde | Reference |

| Carbazole Alkaloids (N-Me-carbazoquinocins) | 4-(2,9-Dimethyl-9H-carbazol-1-yl)-2-methylbutanal | Provides the core structure for the side chain, establishing a key stereocenter. | nih.govresearchgate.net |

| Antiviral Agents ((+)-Sattazolin and (+)-Sattabacin) | Chiral epoxides derived from isovaleraldehyde | Demonstrates the use of chiral C5 building blocks in the synthesis of antiviral natural products. | researchgate.net |

| Antibacterial Agents (N-(4-(benzyloxy)benzyl)-4-aminoquinolines) | 4-Benzyloxybenzaldehyde derivatives | Highlights the incorporation of the benzyloxy moiety in the synthesis of bioactive quinolines. | nih.gov |

| Antimicrobial Chalcones | 3-Benzyloxy-4-methoxybenzaldehyde | Serves as the aldehyde component in the Claisen-Schmidt condensation to produce bioactive chalcones. | orientjchem.org |

Cardiovascular and Metabolic Disease Modulators

While direct synthesis of major cardiovascular or metabolic drugs from (R)-4-Benzyloxy-3-methylbutanal is not extensively documented in publicly available research, its structural motifs are present in related areas of research. For instance, the synthesis of various benzyloxy derivatives has been explored for potential biological activities. One study focused on the synthesis and anticonvulsant activity of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives, with some compounds showing significant protection in maximal electroshock (MES) tests. researchgate.net This highlights the utility of the benzyloxy moiety in designing neurologically active agents, a field that can sometimes overlap with cardiovascular research, particularly concerning centrally-acting antihypertensive agents.

| Compound Class | Target/Activity | Key Findings |

| [4-(Benzyloxy)benzyl]aminoalkanol derivatives | Anticonvulsant (MES test) | Several derivatives exhibited 100% anti-MES protection in mice at 30 mg/kg. researchgate.net |

Neuroactive and Central Nervous System (CNS) Compounds

The synthesis of neuroactive compounds is an area where benzyloxy-containing structures are of interest. Research into [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives has demonstrated their potential as anticonvulsant agents. researchgate.net Specifically, derivatives of (R,S)- and S-(+)-2-amino-1-butanol and S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol showed high efficacy in preclinical models. researchgate.net The core structure of these compounds, featuring a benzyloxy group, is crucial for their biological activity. Although not directly starting from (R)-4-Benzyloxy-3-methylbutanal, this research underscores the significance of the benzyloxy motif in the development of CNS-active molecules.

| Synthesized Compound | Biological Activity | Model | Protection |

| 4-(benzyloxy)benzyl derivative of (R,S)-2-amino-1-butanol | Anticonvulsant | MES test (mice) | 100% at 30 mg/kg researchgate.net |

| 4-(benzyloxy)benzyl derivative of S-(+)-2-amino-1-butanol | Anticonvulsant | MES test (mice) | 100% at 30 mg/kg researchgate.net |

| 3-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol | Anticonvulsant | MES test (mice) | 100% at 30 mg/kg researchgate.net |

| S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol | Anticonvulsant | MES test (mice) | 100% at 30 mg/kg researchgate.net |

Anti-cancer and Immunomodulatory Drugs

A significant application of (R)-4-Benzyloxy-3-methylbutanal is in the total synthesis of epothilones, a class of potent anti-cancer agents that stabilize microtubules, similar to paclitaxel. dtic.milnih.gov The epothilones have shown promise in treating various cancers, including breast cancer, and are particularly effective against drug-resistant cell lines. dtic.mil The chiral center in (R)-4-Benzyloxy-3-methylbutanal is incorporated into the macrocyclic core of the epothilone (B1246373) molecule.

In the synthesis of epothilone B analogues, for example, a fragment derived from (R)-4-Benzyloxy-3-methylbutanal can be elaborated and coupled with other key intermediates. csic.es The synthesis of novel epothilone analogues often involves the modification of the side chain or the macrocycle to improve potency and pharmacological properties. csic.esuni-halle.de For instance, the methylthiothiazole side chain has been identified as a potency-enhancing moiety for the epothilones. csic.es

Furthermore, intermediates with similar benzyloxy structures have been investigated for their anti-metastatic effects. A benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, which is an intermediate in the synthesis of ailanthoidol, has been shown to suppress metastasis in hepatocellular carcinoma cells with mutated p53. nih.gov

| Target Molecule/Class | Therapeutic Area | Key Synthetic Strategy |

| Epothilones A and B | Anti-cancer (breast cancer) | Total synthesis incorporating chiral fragments. dtic.mil |

| Epothilone B analogues | Anti-cancer | Convergent strategies involving Nozaki–Hiyama–Kishi coupling. csic.es |

| Benzimidazol-derived epothilone analogue | Anti-cancer | Stereoselective aldol (B89426) reaction and ring-closing metathesis. uni-halle.de |

| Methylthio thiazole (B1198619) epothilone B | Anti-cancer | Stille coupling of a vinyl iodide with a side chain stannane. csic.es |

Development of Agrochemicals and Crop Protection Agents

The application of (R)-4-Benzyloxy-3-methylbutanal in the synthesis of agrochemicals is not as prominently featured in the available literature as its use in pharmaceuticals. However, the development of chiral agrochemicals is a growing field, as single enantiomers of a pesticide can exhibit higher activity and reduced environmental impact. The structural features of (R)-4-Benzyloxy-3-methylbutanal make it a potential precursor for the synthesis of chiral pesticides and herbicides.

Utility in the Design and Synthesis of Chiral Ligands and Catalysts

The chiral nature of (R)-4-Benzyloxy-3-methylbutanal makes it a candidate for the synthesis of chiral ligands used in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a product over the other. While specific examples of ligands synthesized directly from (R)-4-Benzyloxy-3-methylbutanal are not abundant in the literature, the creation of chiral centers through asymmetric catalysis is a well-established field. nih.gov The aldehyde and protected alcohol functionalities of the compound could be readily transformed into coordinating groups for metal catalysts.

Applications in Materials Science and Polymer Chemistry

The use of (R)-4-Benzyloxy-3-methylbutanal in materials science and polymer chemistry is an emerging area. Chiral molecules can be incorporated into polymers to create materials with unique optical or recognition properties. The benzyloxy group, for instance, is found in some liquid crystal structures. One study reported the synthesis and characterization of 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a calamitic liquid crystal. nih.gov Although this compound was not synthesized from (R)-4-Benzyloxy-3-methylbutanal, it demonstrates the relevance of the benzyloxy moiety in the design of functional materials. The bifunctional nature of (R)-4-Benzyloxy-3-methylbutanal could allow it to be used as a monomer or a chiral modifier in polymerization reactions.

Historical Development and Evolution of Synthetic Methodologies for R 4 Benzyloxy 3 Methylbutanal

Early Approaches to Chiral Aldehyde Synthesis and Precursors

The initial forays into the synthesis of molecules like (R)-4-Benzyloxy-3-methylbutanal were often characterized by the preparation of racemic mixtures, which then required resolution, a process that is inherently inefficient as it discards at least half of the material. An early example of a non-stereoselective synthesis of the parent compound, 4-benzyloxy-3-methylbutanal, involved the reduction of the corresponding nitrile. This approach, while chemically straightforward, provided no control over the stereochemistry at the C3 position, yielding an equal mixture of the (R) and (S) enantiomers.

A significant step forward in the asymmetric synthesis of chiral aldehydes and their precursors came from the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. For instance, the renowned Roche ester, (R)-methyl 3-hydroxy-2-methylpropanoate, has served as a versatile starting point for the synthesis of a wide array of chiral molecules. wikipedia.org By protecting the hydroxyl group and subsequently manipulating the ester functionality, a synthetic route to (R)-4-Benzyloxy-3-methylbutanal can be envisioned, where the chirality is installed from the outset.

Milestones and Breakthroughs in Asymmetric Synthesis of (R)-4-Benzyloxy-3-methylbutanal

A major breakthrough in the efficient synthesis of precursors to (R)-4-Benzyloxy-3-methylbutanal came with the advent of chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes to achieve specific transformations. A landmark development was the facile and efficient synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile, a direct precursor to the target aldehyde. mdpi.com This method utilizes a nitrilase enzyme to perform a highly enantioselective hydrolysis of a prochiral dinitrile or a related substrate, establishing the key stereocenter with excellent control. Subsequent reduction of the nitrile group then yields the desired aldehyde. This chemoenzymatic route represents a significant advancement due to its high selectivity and the mild reaction conditions employed.

The rise of asymmetric catalysis has provided another powerful avenue for the synthesis of chiral aldehydes. This field encompasses both metal-based catalysts and organocatalysts. Asymmetric hydrogenation, for example, has been employed for the enantioselective reduction of α,β-unsaturated precursors. While not directly reported for 4-benzyloxy-3-methyl-2-enal, the asymmetric hydrogenation of analogous substituted benzisoxazoles to chiral amines highlights the potential of this strategy. ijsetpub.com

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a particularly attractive and sustainable approach. amanote.comnih.govrsc.org For the synthesis of β-hydroxy ketones and aldehydes, direct aldol (B89426) reactions catalyzed by chiral prolinamides have been developed, mimicking the action of type II aldolases and providing high enantioselectivities in aqueous media. nih.gov Such methodologies offer a direct route to the core structure of (R)-4-Benzyloxy-3-methylbutanal, although specific application to this substrate may require further optimization.

Advancements in Efficiency, Selectivity, and Sustainability of Synthetic Routes

The contemporary focus in the synthesis of (R)-4-Benzyloxy-3-methylbutanal and other chiral molecules is on improving efficiency, selectivity, and sustainability. This has led to the development of greener and more atom-economical synthetic methods. mdpi.comijsetpub.com

Biocatalysis, particularly the use of whole-cell systems, offers a highly sustainable approach for the synthesis of chiral alcohols, which can be precursors to aldehydes. rsc.org The use of readily available biocatalysts like Daucus carota (carrot) roots for the reduction of ketones demonstrates the potential of this green methodology.

The development of recyclable heterogeneous catalysts is another significant step towards sustainable synthesis. For instance, chiral oxazoline (B21484) ligands immobilized on solid supports like SBA-15 have been shown to be effective and recyclable catalysts for asymmetric reactions, minimizing waste and catalyst loss. acs.org

Furthermore, the integration of multiple catalytic steps into one-pot or tandem reactions enhances efficiency by reducing the number of work-up and purification steps. Chemoenzymatic cascade reactions, where a chemical transformation is followed by an enzymatic one in the same vessel, exemplify this trend towards more streamlined and sustainable synthetic processes. youtube.comnih.gov

Below is a comparative table of different synthetic strategies that have been or could be applied to the synthesis of (R)-4-Benzyloxy-3-methylbutanal and its precursors.

| Synthetic Strategy | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Racemic Synthesis & Resolution | Standard reducing agents (e.g., DIBAL-H) | High for racemic product | N/A (requires resolution) | Simple chemical transformation | Inefficient (max 50% yield of desired enantiomer), additional resolution step |

| Chiral Pool (from Roche Ester) | (R)-methyl 3-hydroxy-2-methylpropanoate | Moderate to Good | >99% | High enantiopurity from start | Multiple synthetic steps |

| Chiral Auxiliary | Evans oxazolidinones, etc. | Good | High | Predictable stereocontrol | Requires attachment and removal of auxiliary |

| Chemoenzymatic (Nitrile precursor) | Nitrilase enzyme | Good | >95% | High enantioselectivity, mild conditions | Requires specific enzyme, substrate scope may be limited |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-catalysts | Good to High | Moderate to High | Catalytic, atom-economical | Requires specialized catalysts and equipment |

| Organocatalytic Aldol Reaction | Chiral prolinamides, etc. | Good | High | Metal-free, often mild conditions | Catalyst loading can be high, optimization may be needed |

| Biocatalytic Reduction | Whole cells (e.g., Daucus carota) | Variable | Good to High | Highly sustainable, green | Longer reaction times, substrate limitations |

| Heterogeneous Catalysis | Immobilized chiral catalysts | Good | High | Recyclable catalyst, reduced waste | Potential for leaching, mass transfer limitations |

Scalability and Industrial Perspectives for the Production of R 4 Benzyloxy 3 Methylbutanal

Process Chemistry Considerations for Large-Scale Manufacturing

The industrial synthesis of (R)-4-Benzyloxy-3-methylbutanal necessitates a robust, scalable, and safe manufacturing process. A common and logical approach for its production involves the stereoselective synthesis of the corresponding chiral nitrile, (R)-4-(Benzyloxy)-3-methylbutanenitrile, followed by its reduction to the aldehyde.

A key challenge in the large-scale synthesis is the introduction of the chiral center. One efficient method involves the use of a chiral auxiliary or an asymmetric catalyst. For instance, a plausible route could start from a prochiral precursor, where a stereoselective reaction establishes the desired (R)-configuration at the C3 position.

Once the chiral nitrile is obtained, its reduction to the aldehyde is a critical step. A widely used method for this transformation at an industrial scale is the use of diisobutylaluminium hydride (DIBAL-H). This reagent is effective for the partial reduction of nitriles to aldehydes. However, its use on a large scale presents several challenges:

Temperature Control: The reaction is typically conducted at very low temperatures (-78 °C to -60 °C) to prevent over-reduction to the corresponding alcohol. Maintaining such low temperatures in large industrial reactors is energy-intensive and requires specialized equipment.

Reagent Handling: DIBAL-H is a pyrophoric reagent, meaning it can ignite spontaneously in air. This necessitates stringent safety protocols, including handling under an inert atmosphere (e.g., nitrogen or argon) and the use of specialized transfer and addition equipment.

Work-up Procedure: The quenching of the reaction and the subsequent work-up to isolate the aldehyde can be complex and generate significant amounts of aluminum salts as byproducts, which require proper disposal.

An alternative to DIBAL-H could be catalytic hydrogenation, which is often preferred in industrial settings due to its milder reaction conditions and reduced waste generation. However, controlling the partial reduction of a nitrile to an aldehyde can be challenging and often requires careful catalyst selection and optimization of reaction parameters.

Purification of the final product is another crucial aspect. Given that (R)-4-Benzyloxy-3-methylbutanal is a liquid, distillation is a likely method for its purification on a large scale. The thermal stability of the compound will be a determining factor in the feasibility and efficiency of this approach.

Table 1: Key Process Parameters for the Reduction of (R)-4-(Benzyloxy)-3-methylbutanenitrile

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reducing Agent | DIBAL-H | DIBAL-H (with stringent safety measures), Catalytic Hydrogenation (requires catalyst development) |

| Temperature | -78 °C to -60 °C | Requires high-capacity cooling systems; potential for process deviations |

| Solvent | Anhydrous, non-protic solvents (e.g., THF, Toluene) | Solvent recovery and recycling are crucial for economic and environmental reasons |

| Work-up | Acidic or basic quench | Management of large volumes of aqueous waste and aluminum salts |

| Purification | Flash chromatography | Fractional distillation under reduced pressure |

Economic Feasibility and Cost-Benefit Analysis of Different Synthetic Routes

The economic viability of producing (R)-4-Benzyloxy-3-methylbutanal on an industrial scale is intrinsically linked to the chosen synthetic route. A thorough cost-benefit analysis must be performed, weighing the cost of raw materials, reagents, energy consumption, waste disposal, and labor against the final product's yield and purity.

The synthesis of the chiral nitrile precursor is a significant cost driver. Routes involving expensive chiral auxiliaries or complex multi-step syntheses may be suitable for laboratory-scale production but are often economically prohibitive for large-scale manufacturing. Therefore, the development of a catalytic asymmetric synthesis would be highly desirable to reduce costs.

A simplified cost-benefit analysis for two potential routes is presented below:

Route A: Chiral Auxiliary-Based Synthesis

Pros: High stereoselectivity, well-established chemistry.

Route B: Asymmetric Catalytic Synthesis

Pros: Higher atom economy, fewer synthetic steps, potential for lower raw material costs in the long run.

Cons: High initial investment in catalyst development and screening, potential for catalyst poisoning, may require more stringent purification to remove trace metals from the catalyst.

Table 2: Comparative Economic Factors for Synthetic Routes

| Factor | Route A: Chiral Auxiliary | Route B: Asymmetric Catalysis |

| Raw Material Cost | High (due to stoichiometric chiral auxiliary) | Potentially lower (small amount of catalyst) |

| Process Steps | More steps (attachment/removal of auxiliary) | Fewer steps |

| Capital Expenditure | Standard reaction vessels | May require specialized reactors for catalysis |

| Waste Generation | Higher (stoichiometric byproducts) | Lower |

| Overall Cost | High | Potentially lower at large scale |

Application of Green Chemistry Principles in Industrial Production

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and improve process sustainability. researchgate.net For the production of (R)-4-Benzyloxy-3-methylbutanal, several green chemistry principles can be applied:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. Asymmetric catalysis (Route B) generally offers a higher atom economy than routes using stoichiometric chiral auxiliaries (Route A).

Use of Safer Chemicals: Exploring alternatives to hazardous reagents like DIBAL-H. For example, developing a catalytic hydrogenation process would be a significant step towards a greener synthesis.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption. This includes exploring catalysts that operate at milder temperatures and pressures.

Waste Prevention: Designing syntheses to produce minimal waste. This can be achieved through high-yield reactions and the use of recyclable catalysts and solvents.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in small amounts and can, in principle, be recycled.

Regulatory Aspects of Chiral Intermediate Production and Use

The production and use of chiral intermediates like (R)-4-Benzyloxy-3-methylbutanal, especially for pharmaceutical applications, are subject to stringent regulatory oversight by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). orgsyn.org

A key regulatory requirement is the demonstration of the enantiomeric purity of the intermediate. This is because different enantiomers of a drug can have different pharmacological and toxicological profiles. Therefore, robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), must be developed and validated to accurately determine the enantiomeric excess (e.e.) of (R)-4-Benzyloxy-3-methylbutanal.

The manufacturing process must be conducted under current Good Manufacturing Practices (cGMP) to ensure product quality and consistency. This involves:

Process Validation: Demonstrating that the manufacturing process is robust and consistently produces a product of the required quality.

Impurity Profiling: Identifying and quantifying any impurities in the final product and demonstrating that they are controlled within acceptable limits.

Documentation: Maintaining detailed records of all aspects of the manufacturing process, from raw material testing to final product release.

The regulatory landscape for chiral compounds has evolved significantly, with a clear trend towards the development of single-enantiomer drugs. orgsyn.org This underscores the importance of producing chiral intermediates like (R)-4-Benzyloxy-3-methylbutanal with very high enantiomeric purity.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Application of (R)-4-Benzyloxy-3-methylbutanal

The primary achievement in the chemistry of (R)-4-Benzyloxy-3-methylbutanal lies in the development of synthetic routes that provide access to this important chiral intermediate. A notable and efficient method involves the synthesis of its precursor, (R)-4-(benzyloxy)-3-methylbutanenitrile. researchgate.net Researchers have developed a mild and effective method for preparing this nitrile from an α-keto ester, which can be produced on a large scale. researchgate.net This nitrile can then be converted to the target aldehyde.

While a direct synthesis for the enantiomerically pure aldehyde is not detailed in the provided results, the synthesis of the racemic version, (rac)-4-Benzyloxy-3-methylbutanal, is well-documented. This process involves the reduction of the corresponding racemic nitrile using diisobutylaluminum hydride (DIBAL-H) at low temperatures, achieving a high yield of 81.3%. prepchem.com The successful synthesis of the racemic aldehyde and the development of a scalable synthesis for the chiral nitrile precursor represent significant milestones. researchgate.netprepchem.com These achievements have established (R)-4-Benzyloxy-3-methylbutanal as a readily accessible building block for chemists engaged in the synthesis of complex chiral molecules.

Persistent Challenges in Asymmetric Synthesis and Chiral Control

Despite successes in its synthesis, significant challenges remain, particularly in the realm of asymmetric synthesis and achieving precise chiral control. The core challenge lies in developing highly stereoselective methods that consistently favor the formation of the desired (R)-enantiomer over the (S)-enantiomer, avoiding the formation of a racemic mixture. prepchem.com

The generation of chiral centers is a persistent hurdle in organic synthesis. nih.gov While methods like asymmetric hydrovinylation have been successful for creating other types of chiral centers, direct asymmetric synthesis of aldehydes like (R)-4-Benzyloxy-3-methylbutanal requires sophisticated catalytic systems. nih.gov The development of such systems often relies on the use of chiral ligands, which are themselves derived from readily available, low-cost chiral sources like carbohydrates. mdpi.com The effectiveness of these ligands in controlling the stereochemical outcome of a reaction is paramount. mdpi.com

Furthermore, the construction of chiral covalent organic frameworks (CCOFs) highlights the intrinsic difficulties in designing and executing syntheses that yield a single chiral outcome. nih.gov The principles governing chiral induction and the amplification of chirality are still being explored, and a deeper understanding is necessary to overcome these challenges. nih.gov For a molecule like (R)-4-Benzyloxy-3-methylbutanal, this means exploring novel catalysts and reaction conditions that can effectively guide the stereochemistry during its formation.

Exploration of Novel Reactivity and Unprecedented Derivatizations

The future of (R)-4-Benzyloxy-3-methylbutanal chemistry involves exploring the full potential of its functional groups to create novel derivatives. The aldehyde moiety is a gateway to a vast array of chemical transformations, allowing for the construction of more complex molecular architectures. Key areas for exploration include leveraging its reactivity in carbon-carbon bond-forming reactions and other transformations to synthesize new families of compounds.

The aldehyde can undergo a variety of reactions, making it a versatile handle for derivatization. For instance, it can serve as an electrophile in nucleophilic additions, a substrate in olefination reactions, or a partner in multi-component reactions. The benzyloxy group also offers a site for modification, such as debenzylation to reveal a primary alcohol, which can then be further functionalized. These potential transformations open avenues for creating diverse molecular scaffolds from a single chiral starting material.

Table 1: Potential Derivatizations of (R)-4-Benzyloxy-3-methylbutanal

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | Extends the carbon chain with stereochemical control. |

| Aldol (B89426) Addition | Ketone/Aldehyde enolate | β-Hydroxy carbonyl | Forms a new C-C bond and a new stereocenter. |

| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | Amine | Introduces nitrogen-containing functionalities. |

| Grignard Reaction | Grignard reagent (R-MgBr) | Secondary alcohol | Creates a new C-C bond and a secondary alcohol. |

| Oxidation | Oxidizing agent (e.g., PCC, Jones reagent) | Carboxylic acid | Converts the aldehyde to a carboxylic acid. |

| Debenzylation | H₂, Pd/C | Primary alcohol | Unveils a hydroxyl group for further functionalization. |

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The advancement of chemical synthesis is increasingly tied to the adoption of emerging technologies. For a compound like (R)-4-Benzyloxy-3-methylbutanal, flow chemistry and machine learning present significant opportunities to enhance its synthesis and application.

Flow Chemistry: Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing. youtube.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents or unstable intermediates, and simplified scalability. youtube.comnih.govillinois.edu The synthesis of related compounds, such as certain phenylcyanoacrylates, has already been successfully demonstrated in flow reactors. chemrxiv.org Adopting a flow-based synthesis for (R)-4-Benzyloxy-3-methylbutanal or its derivatives could lead to more efficient, safer, and easily scalable production, making this valuable building block more accessible. nih.gov

Machine Learning in Synthesis: Machine learning (ML) is poised to revolutionize chemical synthesis by leveraging data to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways. rsc.orgacs.org For the asymmetric synthesis of (R)-4-Benzyloxy-3-methylbutanal, ML models could be trained on existing reaction data to identify the optimal catalysts, solvents, and temperatures to maximize yield and enantioselectivity. youtube.com Furthermore, machine-directed evolution of enzymes is a powerful strategy for developing biocatalysts with high activity and stereoselectivity for specific transformations, a technique that could be applied to create an enzymatic route to the target aldehyde. acs.org By transforming chemical information into machine-readable formats, ML algorithms can uncover complex relationships in reactivity that are not immediately obvious to human chemists, thereby accelerating the development of robust and efficient synthetic methods. youtube.com

Expanding the Scope of Applications in Advanced Chemical Synthesis and Drug Discovery

The utility of (R)-4-Benzyloxy-3-methylbutanal as a chiral building block positions it as a key component in the future of advanced chemical synthesis and drug discovery. The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov

The structure of (R)-4-Benzyloxy-3-methylbutanal contains a predefined stereocenter and a reactive aldehyde handle, making it an ideal starting point for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its application allows for the introduction of a specific chiral motif early in a synthetic sequence, which can be elaborated upon to build the target molecule. As medicinal chemists continue to design more complex and stereochemically rich drug candidates, the availability of versatile chiral building blocks like (R)-4-Benzyloxy-3-methylbutanal will be crucial. nih.gov Future research will likely see this compound utilized in the synthesis of novel therapeutics, where control of chirality is essential for biological activity.

Q & A

Basic Research Questions

Q. How can researchers synthesize (R)-4-Benzyloxy-3-methylbutanal with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric oxidation or chiral auxiliary strategies. For example, a modified Corey-Bakshi-Shibata (CBS) reduction can be employed to introduce stereochemistry at the aldehyde-bearing carbon. Key steps include:

- Protection of the hydroxyl group using benzyl ethers under basic conditions (e.g., NaH in THF) .

- Enantioselective reduction of a ketone precursor using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to achieve the (R)-configuration .

- Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate the enantiomerically pure product, verified by chiral HPLC .

Q. What analytical methods are most reliable for confirming the structure and purity of (R)-4-Benzyloxy-3-methylbutanal?

- Methodological Answer :

- NMR Spectroscopy : Compare and NMR spectra with published data. For instance, the aldehyde proton typically resonates at δ 9.6–9.8 ppm, while benzyloxy protons appear as a singlet near δ 4.5–4.7 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 220.1465 (calculated for ) .

- Purity Assessment : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to ensure >98% enantiomeric excess .

Q. How does (R)-4-Benzyloxy-3-methylbutanal behave under varying storage conditions?

- Methodological Answer : The compound is sensitive to oxidation and moisture. Stability studies indicate:

- Short-term Storage : Store at –20°C under argon in amber vials to prevent aldehyde oxidation .

- Long-term Stability : Degradation (<5%) occurs after 6 months when stored in anhydrous DMSO or THF, as shown by periodic NMR analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthetic steps?

- Methodological Answer :